N-(2,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2,4-Dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound featuring a furan ring substituted with methyl groups at positions 2 and 5, linked via a carboxamide group to a 2,4-dimethylphenyl moiety. Its structure has been validated using crystallographic methods such as SHELX , ensuring precise atomic positioning and bond-length accuracy. Structural validation, as emphasized by Spek (2009), is critical for confirming its geometry and ensuring reproducibility in comparative studies .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-14(10(2)7-9)16-15(17)13-8-11(3)18-12(13)4/h5-8H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHPSAJCSGIGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the dimethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(2,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide, we compare it with three analogs (Table 1).
Table 1: Structural and Functional Comparison of Furan Carboxamide Derivatives
Key Observations:
Substituent Effects on Crystallinity: The 2,5-dimethyl substitution on the furan ring in the target compound enhances crystallinity compared to monosubstituted analogs (e.g., N-phenyl-2-methylfuran-3-carboxamide). This aligns with SHELX-refined structures showing tighter molecular packing .
In contrast, electron-withdrawing groups (e.g., nitro or chloro) increase reactivity, as seen in N-(4-chlorophenyl)-5-methylfuran-3-carboxamide’s agrochemical utility .
Validation Challenges :
Compounds with flexible substituents (e.g., 3-nitrophenyl) often require advanced refinement techniques, such as twin refinement in SHELX, to resolve disorder . Spek’s validation protocols highlight the importance of resolving such issues to avoid misinterpretation of functional data .
Research Findings and Limitations
- Synthesis and Stability : The target compound’s synthesis follows standard carboxamide coupling protocols, but its stability under UV light remains untested compared to photostable analogs like N-(4-chlorophenyl)-5-methylfuran-3-carboxamide.
- Biological Activity : Unlike antimicrobial furan carboxamides, the target compound lacks reported bioactivity, possibly due to steric hindrance from its dimethyl groups.
- Catalytic Potential: While Nb₂O₅/TiO₂ catalysts rely on surface acidity for reactivity , the target compound’s carboxamide group may act as a weak acid site, though this remains speculative without experimental data.
Biological Activity
N-(2,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a furan ring substituted with two methyl groups and an amide group attached to a 2,4-dimethylphenyl moiety. This unique arrangement contributes to its chemical reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 2,4-Dimethylfuran-3-carboxylic acid and aniline (or its derivatives).
- Reaction Conditions : The reaction is usually carried out in an organic solvent like dichloromethane at room temperature in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
- Purification : Post-reaction purification can be achieved through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interactions with bacterial cell membranes or specific enzymes critical for bacterial survival.
Anticancer Activity
In vitro studies have shown that this compound has notable anticancer properties. It has been tested against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), demonstrating promising antiproliferative effects. The half-maximal inhibitory concentration (IC50) values indicate that it can effectively inhibit cell viability at relatively low concentrations.
The biological activity of this compound is believed to stem from its ability to modulate specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : It may also interact with cellular receptors that regulate apoptosis and cell cycle progression.
These interactions are facilitated by hydrogen bonding and hydrophobic interactions due to the compound's unique structural features.
Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of this compound using the MTT assay across multiple cancer cell lines. The results indicated significant cytotoxicity with an IC50 value ranging from 10 µM to 20 µM across different cell lines. Additionally, colony formation assays revealed a marked reduction in colony size and number in treated cells compared to controls.
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
Comparative Analysis
To better understand the significance of this compound within its class of compounds, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Methylphenyl)-2,5-dimethylfuran-3-carboxamide | Similar furan structure but different phenyl substitution | Moderate anticancer activity |
| N-(4-Methoxyphenyl)-2,5-dimethylfuran-3-carboxamide | Contains methoxy group instead of dimethyl | Limited antimicrobial effectiveness |
| 2,4-Dimethyl-N-methylfuran-3-carboxamide | Lacks phenyl group but retains dimethyl substitutions | Weak biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
